molecular formula C12H15BCl2O2 B1356596 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 68716-50-7

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1356596
CAS No.: 68716-50-7
M. Wt: 273 g/mol
InChI Key: SMSBTAPKLZZTAU-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a dichlorophenyl group attached to a tetramethyl-dioxaborolane ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichlorophenylboronic acid with a suitable reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

  • Oxidation: Production of corresponding alcohols or ketones.

  • Reduction: Generation of corresponding alkanes or alkenes.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it indispensable for constructing carbon-carbon bonds.

Biology: 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of biological probes and imaging agents. Its ability to form stable complexes with various biomolecules allows for the study of biological processes and interactions.

Medicine: In medicinal chemistry, this compound is utilized in the synthesis of drug candidates. Its involvement in cross-coupling reactions enables the creation of diverse chemical libraries for drug discovery and development.

Industry: The compound finds applications in the manufacturing of advanced materials, such as polymers and electronic devices. Its versatility in chemical reactions makes it valuable for producing high-performance materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

  • Biphenyl-2,2'-diol

  • Biphenyl-2,2'-dicarboxylic acid

  • Biphenyl-2,2'-diamine

Uniqueness: 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its high stability and reactivity in cross-coupling reactions. Its dichlorophenyl group provides enhanced reactivity compared to similar compounds, making it a preferred reagent in organic synthesis.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBTAPKLZZTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590381
Record name 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68716-50-7
Record name 1,3,2-Dioxaborolane, 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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